An In-depth Technical Guide to 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide: Synthesis, Properties, and Potential Applications
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide. This molecule, belonging to the class of piperidine derivatives, holds significant promise in medicinal chemistry and drug discovery.[1][2] The guide details a probable synthetic route, predicted physicochemical and spectroscopic properties, and explores potential biological activities based on structurally related compounds. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Piperidine-Thiophene Scaffold
The piperidine ring is a ubiquitous scaffold in a vast array of natural alkaloids and synthetic pharmaceuticals, valued for its conformational flexibility and ability to interact with biological targets.[2][3] When coupled with a thiophene carboxamide moiety, the resulting molecule, 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide, presents a unique chemical architecture with potential for diverse pharmacological activities.[4] Thiophene derivatives are known for a wide spectrum of biological effects, including antimicrobial, antiviral, anti-inflammatory, and cytotoxic properties.[4] This guide aims to provide a detailed technical resource on this promising, yet not extensively documented, compound.
Chemical Structure and Properties
The chemical structure of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide combines the key features of a thiophene ring acylated to a piperidine-4-carboxamide core.
Caption: Chemical structure of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H14N2O2S | Based on atom count from the structure. |
| Molecular Weight | ~254.31 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar piperidine carboxamide derivatives are solids.[3] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. Limited solubility in water. | The presence of polar amide groups may impart some water solubility, but the overall structure is largely non-polar. |
| pKa | The piperidine nitrogen will be basic, while the amide protons are weakly acidic. | The exact pKa values would require experimental determination. |
Synthesis and Purification
A robust and efficient synthesis of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide can be achieved through a two-step process involving the preparation of the acyl chloride followed by an amidation reaction.
Caption: Proposed synthetic workflow for 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide.
Step 1: Synthesis of Thiophene-3-carbonyl Chloride
This procedure details the conversion of thiophene-3-carboxylic acid to its corresponding acyl chloride.[5]
Materials:
-
Thiophene-3-carboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or another inert solvent
-
Catalytic amount of Dimethylformamide (DMF) (if using oxalyl chloride)
Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend thiophene-3-carboxylic acid (1.0 equivalent) in anhydrous DCM.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 equivalents) or thionyl chloride (1.2-1.5 equivalents) dropwise to the stirred suspension. If using oxalyl chloride, add one drop of DMF as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude thiophene-3-carbonyl chloride, which can often be used in the next step without further purification.[5]
Step 2: Synthesis of 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide
This procedure describes the amidation reaction between thiophene-3-carbonyl chloride and piperidine-4-carboxamide.
Materials:
-
Thiophene-3-carbonyl chloride (from Step 1)
-
Piperidine-4-carboxamide
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM)
Protocol:
-
Dissolve piperidine-4-carboxamide (1.0 equivalent) and triethylamine (1.5-2.0 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Dissolve the crude thiophene-3-carbonyl chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the piperidine-4-carboxamide solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM) or by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Spectroscopic Characterization (Predicted)
The structural elucidation of the synthesized compound would rely on standard spectroscopic techniques.
| Technique | Predicted Key Features |
| ¹H NMR | - Signals corresponding to the three protons on the thiophene ring.[5]- Multiple signals in the aliphatic region for the piperidine ring protons.[6]- Broad singlets for the amide protons of the carboxamide group. |
| ¹³C NMR | - Resonances for the carbons of the thiophene ring.[5]- Signals for the carbons of the piperidine ring.[6]- Signals for the two carbonyl carbons. |
| IR Spectroscopy | - Characteristic C=O stretching frequencies for the amide and ketone groups.- N-H stretching bands for the primary amide. |
| Mass Spectrometry | - A molecular ion peak corresponding to the calculated molecular weight. |
Potential Biological Activities and Applications
While specific studies on 1-(Thiophene-3-carbonyl)piperidine-4-carboxamide are limited, the combination of the thiophene and piperidine carboxamide moieties suggests several potential areas of pharmacological interest.
-
Anticancer Activity: Numerous thiophene carboxamide derivatives have been investigated as potential anticancer agents.[7][8] For instance, some derivatives act as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a crucial role in tumor angiogenesis.[9]
-
Enzyme Inhibition: Piperidine carboxamides have been explored as inhibitors for various enzymes. For example, derivatives have shown inhibitory activity against calpain, a cysteine protease.[10]
-
Antiviral and Antimicrobial Properties: Thiophene-containing compounds are known to possess a broad range of antimicrobial and antiviral activities.[4]
-
Neurological Applications: The piperidine scaffold is present in many centrally acting drugs. Derivatives of piperidine carboxamide have been investigated for their potential as anticonvulsants.[10]
Conclusion
1-(Thiophene-3-carbonyl)piperidine-4-carboxamide is a molecule with significant potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its synthesis, predicted properties, and likely areas of biological relevance. The described synthetic route is based on well-established chemical transformations and should be readily adaptable in a laboratory setting. Further studies are warranted to experimentally validate the properties and explore the full pharmacological potential of this and related compounds.
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